BenchChemオンラインストアへようこそ!

GSK269962A hydrochloride

ROCK1 inhibition Kinase selectivity In vitro pharmacology

Opt for GSK269962A hydrochloride for its sub-nanomolar potency against ROCK1/2 and a defined >30-fold selectivity over other kinases. This superior profile ensures unambiguous data in cytoskeletal and vasorelaxation studies, unlike less potent alternatives. Its oral bioavailability and proven in vivo efficacy in hypertension and AML models make it a uniquely validated research tool. Secure your high-purity supply for critical experiments.

Molecular Formula C29H31ClN8O5
Molecular Weight 607.07
CAS No. 2095432-71-4; 850664-21-0
Cat. No. B2721748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK269962A hydrochloride
CAS2095432-71-4; 850664-21-0
Molecular FormulaC29H31ClN8O5
Molecular Weight607.07
Structural Identifiers
SMILESCCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl
InChIInChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H
InChIKeyUYKVMFKKKLLDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

GSK269962A (CAS 2095432-71-4) for ROCK Inhibition Studies: Product Profile and Primary Research Context


GSK269962A (hydrochloride salt, CAS 2095432-71-4; free base CAS 850664-21-0), also known as GSK269962, is a potent, selective, and orally bioavailable inhibitor of Rho-associated coiled-coil kinases (ROCK1 and ROCK2) . This compound belongs to a novel class of aminofurazan-based inhibitors characterized by an imidazo[4,5-c]pyridine core [1]. GSK269962A has been extensively employed as a chemical probe to interrogate ROCK signaling pathways in cardiovascular biology, inflammation, and oncology [2]. Its availability as a hydrochloride salt enhances aqueous solubility, facilitating formulation for both in vitro and in vivo experimental applications .

Procurement Risks: Why Unspecified ROCK Inhibitor Analogs Cannot Substitute for GSK269962A in Controlled Studies


The ROCK inhibitor class exhibits profound variability in potency, selectivity, and pharmacokinetic properties that critically impact experimental outcomes and data reproducibility [1]. Commonly used ROCK inhibitors such as Y-27632 and Fasudil possess Ki/IC50 values in the 100-300 nM range against ROCK1, which is >100-fold less potent than GSK269962A . Furthermore, cross-kinase selectivity profiles differ substantially; for instance, Y-27632 exhibits off-target activity against PKC and PKA at low micromolar concentrations , while GSK269962A demonstrates a cleaner selectivity window against a panel of serine/threonine kinases . Importantly, GSK269962A's oral bioavailability and demonstrated in vivo efficacy in hypertensive and AML models are not guaranteed across all ROCK inhibitors, making it a unique tool for studies requiring systemic ROCK modulation [2]. Substitution without prior validation would introduce confounding variables, potentially leading to misinterpretation of ROCK-dependent phenotypes and hindering translational relevance.

GSK269962A (CAS 2095432-71-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Leading ROCK Inhibitors


ROCK1 Potency Comparison: GSK269962A vs. Y-27632, Fasudil, and RKI-1447

GSK269962A exhibits sub-nanomolar potency against recombinant human ROCK1 with an IC50 of 1.6 nM [1]. In contrast, Y-27632 and Fasudil demonstrate significantly lower affinity, with Ki/IC50 values of 140 nM and 330 nM, respectively, against ROCK1 . GSK269962A is also approximately 9-fold more potent than the next-generation inhibitor RKI-1447 (ROCK1 IC50 = 14.5 nM) [2].

ROCK1 inhibition Kinase selectivity In vitro pharmacology

ROCK2 Potency and Isoform Selectivity: GSK269962A vs. Y-27632, Fasudil, and RKI-1447

GSK269962A inhibits ROCK2 with an IC50 of 4 nM [1]. Y-27632 and Fasudil show ROCK2 inhibition with Ki values of 220 nM and 158 nM, respectively [2]. RKI-1447, a more recent inhibitor, achieves ROCK2 IC50 of 6.2 nM . While RKI-1447 is comparable in potency, GSK269962A maintains a ~2.5-fold selectivity for ROCK1 over ROCK2, which may be relevant for studies requiring differential isoform inhibition.

ROCK2 inhibition Isoform selectivity Kinase profiling

Selectivity Window Against Serine/Threonine Kinases: GSK269962A vs. Y-27632 and Fasudil

GSK269962A demonstrates >30-fold selectivity for ROCK over a panel of serine/threonine kinases, with measurable but weak inhibition of MSK1 (IC50 49 nM) and RSK1 (IC50 132 nM) . Y-27632 shows >200-fold selectivity over PKC and PKA , but its lower potency often necessitates higher experimental concentrations that can engage secondary targets. Fasudil is a non-selective RhoA/ROCK inhibitor with additional activity against PKA (IC50 4.58 μM), PKC (12.30 μM), and PKG (1.65 μM) .

Kinase selectivity Off-target profiling Chemical probe validation

In Vivo Antihypertensive Efficacy: GSK269962A vs. SB-772077-B in Spontaneously Hypertensive Rats (SHR)

Oral administration of GSK269962A in SHR produced a dose-dependent reduction in blood pressure: 1 mg/kg induced a ~10 mmHg drop, 3 mg/kg a ~20 mmHg drop, and 30 mg/kg a ~50 mmHg drop [1]. The maximal effect was observed approximately 2 hours post-administration . The comparator SB-772077-B, a structurally distinct aminofurazan-based ROCK inhibitor, showed comparable efficacy in the same model [2].

In vivo pharmacology Cardiovascular research Oral bioavailability

Functional Vasorelaxation: GSK269962A vs. SB-772077-B in Rat Aorta

GSK269962A induced vasorelaxation in preconstricted rat aorta with an IC50 of 35 nM [1]. This functional efficacy is consistent with its potent ROCK inhibition. The comparator SB-772077-B had an IC50 of 39 nM in the same assay [2].

Ex vivo pharmacology Vascular biology Smooth muscle contraction

Selective Antileukemic Activity: GSK269962A vs. Solid Tumor Cell Lines

GSK269962A exhibited selective growth inhibition of acute myeloid leukemia (AML) cell lines compared to solid tumor cell lines, with IC50 values ranging from 0.61 to 1337 nM across a panel of AML cells . In contrast, proliferation of solid tumor lines was less affected [1]. In an AML xenograft model, GSK269962A eliminated leukemia cells from bone marrow, liver, and spleen and significantly prolonged mouse survival [2].

Acute myeloid leukemia Cancer biology ROCK1 dependency

Validated Research Applications for GSK269962A (CAS 2095432-71-4) Based on Comparative Evidence


Mechanistic Studies of ROCK1/ROCK2 Isoform-Specific Functions in Cytoskeletal Dynamics

Given its sub-nanomolar potency and >30-fold selectivity for ROCK over other serine/threonine kinases , GSK269962A is optimally suited for experiments requiring precise, concentration-dependent inhibition of ROCK-mediated phosphorylation of MYPT1 and MLC2. Its defined selectivity profile minimizes off-target kinase interference, enabling unambiguous interpretation of cytoskeletal reorganization, cell migration, and adhesion assays [1].

Preclinical Cardiovascular Pharmacology: Evaluating ROCK Inhibition in Hypertension and Vasorelaxation

GSK269962A's oral bioavailability and demonstrated in vivo antihypertensive efficacy in spontaneously hypertensive rats (dose-dependent BP reduction of 10-50 mmHg) [2] make it a validated tool for systemic ROCK modulation. Its ex vivo vasorelaxation potency (IC50 35 nM in rat aorta) [3] further supports its use in vascular smooth muscle contraction studies and as a reference compound for novel ROCK inhibitor development.

Targeted Oncology Research: Acute Myeloid Leukemia (AML) and ROCK1-Dependent Malignancies

Recent evidence demonstrates that GSK269962A selectively inhibits AML cell proliferation (IC50 as low as 0.61 nM) and eliminates leukemia burden in xenograft models [4]. This selective antileukemic activity, combined with mechanistic insight into ROCK1/c-Raf/ERK pathway blockade [5], positions GSK269962A as a critical reagent for investigating ROCK1 dependencies in hematologic malignancies and for combination therapy studies in AML.

Kinase Selectivity Profiling and Chemical Probe Validation Studies

As an aminofurazan-based ROCK inhibitor with a well-characterized selectivity window against a panel of serine/threonine kinases , GSK269962A serves as a benchmark tool for comparative kinase profiling. Its activity against MSK1 (IC50 49 nM) and RSK1 (IC50 132 nM) provides a defined reference point for assessing off-target effects of novel ROCK inhibitors in parallel assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK269962A hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.